molecular formula C20H38O4 B106364 Dibutyl dodecanedioate CAS No. 15677-90-4

Dibutyl dodecanedioate

Cat. No. B106364
CAS RN: 15677-90-4
M. Wt: 342.5 g/mol
InChI Key: PYWJUJAIGZXCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl dodecanedioate, also known as dibutyl sebacate, is a chemical compound with the molecular formula C20H38O4 . It has a molecular weight of 342.51300 and a density of 0.936g/cm3 .


Synthesis Analysis

Dibutyl dodecanedioate can be synthesized using pentaerythritol (PER) as a branching agent . The introduction of a small amount of PER (0.25–0.5 mol%) can generate branching and even crosslinking structures .


Molecular Structure Analysis

The molecular structure of Dibutyl dodecanedioate consists of 20 carbon atoms, 38 hydrogen atoms, and 4 oxygen atoms . The exact mass is 342.27700 .


Physical And Chemical Properties Analysis

Dibutyl dodecanedioate has a boiling point of 375.2ºC at 760mmHg . Its flash point is 168.2ºC . The compound’s vapour pressure is 7.93E-06mmHg at 25°C , and its index of refraction is 1.449 .

Scientific Research Applications

1. Metabolic Compartmentation and Therapeutic Applications

Dibutyl dodecanedioate (DODA) demonstrates significant potential in metabolic studies and therapeutic applications. Research indicates that DODA undergoes partial oxidation in peroxisomes with terminal oxidation in mitochondria. Unexpectedly, DODA contributes substantially to the anaplerosis (refilling) of the citric acid cycle. This finding suggests the potential of water-soluble DODA in nutritional or pharmacological anaplerotic therapy for conditions like propionic acidemia and methylmalonic acidemia, where other substrates are impractical or contraindicated (Jin et al., 2015).

2. Bio-Lubrication Properties

Dibutyl dodecanedioate exhibits promising characteristics as a bio-lubricant. Its derivatives, such as di-2-methylbutyl dodecanedioate, di-2-ethylbutyl dodecanedioate, and di-2-ethylhexyl dodecanedioate, show excellent low-temperature properties and very low pour points. Di-oleyl dodecanedioate, in particular, demonstrates an outstanding flash point value of 300 oC. The study underscores the potential of branched dodecanedioate esters as lubricants without the need for additives, signifying its applicability in industrial machinery and possibly in environmentally friendly lubrication systems (Letters in Applied NanoBioScience, 2020).

3. Role in Tissue Engineering and Biomedical Applications

Dibutyl dodecanedioate serves as a key precursor in the synthesis of elastic, biodegradable polymers like poly(xylitol-dodecanedioic acid) (PXDDA). These polymers, synthesized using a simple melt condensation polymerization method, have shown promise in tissue regeneration applications. PXDDA, in particular, exhibited high elasticity, biocompatibility, and interestingly, autofluorescent properties, making it a compelling choice for drug delivery systems and tissue engineering (Firoozi & Kang, 2019).

4. Industrial Chemical Production and Green Chemistry

Dibutyl dodecanedioate is also instrumental in the bio-based production of industrial chemicals. An example is the production of dodecanedioic acid (DDA), a valuable precursor for polyamide nylon-6,12. Traditional synthesis of DDA involves high energy input and cost-intensive removal of by-products. However, alternative bio-based production routes utilizing organisms like Candida tropicalis have been developed. These methods offer increased sustainability and efficiency, aligning with the industrial demand for green chemicals and renewable products (Funk et al., 2017).

5. Bioconversion and Fermentation Processes

In bioconversion studies, the use of dibutyl dodecanedioate derivatives like methyl laurate in batch fermentation processes has shown promising results. Candida tropicalis was used to convert methyl laurate into dodecanedioic acid, demonstrating the microorganism's capacity to assimilate and convert the substrate efficiently. This study highlights the potential of such bioconversion processes in producing platform chemicals like dodecanedioic acid from renewable resources (Akmalina et al., 2018).

Future Directions

The introduction of long-chain branched structures into biodegradable polyesters like Dibutyl dodecanedioate can effectively improve the melt strength and blow-molding properties of polyesters . This suggests potential future directions in the development of materials with enhanced mechanical properties .

properties

IUPAC Name

dibutyl dodecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O4/c1-3-5-17-23-19(21)15-13-11-9-7-8-10-12-14-16-20(22)24-18-6-4-2/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWJUJAIGZXCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCCCCCCCCCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166126
Record name Dibutyl dodecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutyl dodecanedioate

CAS RN

15677-90-4
Record name Dibutyl dodecanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15677-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibutyl dodecanedioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015677904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibutyl dodecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutyl dodecanedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.125
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dibutyl dodecanedioate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dibutyl dodecanedioate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dibutyl dodecanedioate
Reactant of Route 4
Reactant of Route 4
Dibutyl dodecanedioate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dibutyl dodecanedioate
Reactant of Route 6
Reactant of Route 6
Dibutyl dodecanedioate

Citations

For This Compound
8
Citations
WA Ahmed, J Salimon, N Salih, MA Yarmo… - Kemija u …, 2021 - silverstripe.fkit.hr
… -temperature fluidity properties of di-2-butyl dodecanedioate (D2BD) and di-2-octyl dodecanedioate (D2OD) are noted compared to the same carbon number of dibutyl dodecanedioate …
Number of citations: 2 silverstripe.fkit.hr
WA Ahmed, J Salimon, N Salih, MA Yarmo… - Kemija u industriji …, 2021 - hrcak.srce.hr
… -temperature fluidity properties of di-2-butyl dodecanedioate (D2BD) and di-2-octyl dodecanedioate (D2OD) are noted compared to the same carbon number of dibutyl dodecanedioate …
Number of citations: 2 hrcak.srce.hr
RK O'Leary, J Foy, WL Guess, J Autian - Journal of Pharmaceutical …, 1967 - Elsevier
One of the most successful formulated plastics for medical and paramedical applications is the polyvinyl chloride (PVC) family. A variety of excellent properties is possible by …
Number of citations: 2 www.sciencedirect.com
AO Terent'ev, MM Platonov, AS Kashin, GI Nikishin - Tetrahedron, 2008 - Elsevier
The acid-catalyzed oxidation of cycloalkanones C 5 –C 8 and C 12 with hydrogen peroxide in alcohols was performed, and dicarboxylic acid esters were obtained as the major products …
Number of citations: 53 www.sciencedirect.com
WL Guess, S Haberman - Journal of biomedical materials …, 1968 - Wiley Online Library
This paper reports on three investigations into the toxic potential of plastics, resins and addivtives, with emphasis on those having medical, dental, or pharmaceutical application. The …
Number of citations: 93 onlinelibrary.wiley.com
RS Varma, WL Nobles - Journal of Pharmaceutical Sciences, 1967 - Wiley Online Library
The Mannich reaction has been successfully performed using 1‐(N‐β‐hydroxyethyl‐4‐piperidyl)‐3‐(4‐piperidyl)propane (4‐DI‐PIP‐OL). A series of Mannich bases has been prepared …
Number of citations: 5 onlinelibrary.wiley.com
BR Simoneit - 1972 - researchgate.net
Two core samples from the DSDP Leg 11 were analyzed and further studies made on sources of possible organic contamination. A small sample derived from approximately 130 …
Number of citations: 9 www.researchgate.net
WA Ahmed, N Salih, J Salimon, D Derawi, MA Yarmo… - nanobioletters.com
Interest in the synthesis of new bio-lubricants with improved lubricity properties and higher quality is increasing. This study aimed to evaluate the bio-lubrication properties of …
Number of citations: 4 nanobioletters.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.